molecular formula C14H20ClNO3S B350425 1-(5-Chloro-4-methyl-2-propoxyphenyl)sulfonylpyrrolidine CAS No. 873680-77-4

1-(5-Chloro-4-methyl-2-propoxyphenyl)sulfonylpyrrolidine

Cat. No.: B350425
CAS No.: 873680-77-4
M. Wt: 317.8g/mol
InChI Key: LMMOGFFJCQUKBY-UHFFFAOYSA-N
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Description

1-(5-Chloro-4-methyl-2-propoxyphenyl)sulfonylpyrrolidine is a chemical compound characterized by its unique structure, which includes a pyrrolidine ring attached to a sulfonyl group substituted with a chlorinated and methylated benzene ring

Preparation Methods

The synthesis of 1-(5-Chloro-4-methyl-2-propoxyphenyl)sulfonylpyrrolidine typically involves several steps:

Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity of the final product.

Chemical Reactions Analysis

1-(5-Chloro-4-methyl-2-propoxyphenyl)sulfonylpyrrolidine undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-(5-Chloro-4-methyl-2-propoxyphenyl)sulfonylpyrrolidine has several applications in scientific research:

Mechanism of Action

The mechanism by which 1-(5-Chloro-4-methyl-2-propoxyphenyl)sulfonylpyrrolidine exerts its effects involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with enzyme active sites, inhibiting their activity. Additionally, the pyrrolidine ring can interact with various receptors, modulating their function .

Comparison with Similar Compounds

1-(5-Chloro-4-methyl-2-propoxyphenyl)sulfonylpyrrolidine can be compared with other similar compounds such as:

The uniqueness of this compound lies in its specific substitution pattern and the combination of functional groups, which confer distinct chemical and biological properties.

Properties

IUPAC Name

1-(5-chloro-4-methyl-2-propoxyphenyl)sulfonylpyrrolidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20ClNO3S/c1-3-8-19-13-9-11(2)12(15)10-14(13)20(17,18)16-6-4-5-7-16/h9-10H,3-8H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LMMOGFFJCQUKBY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOC1=C(C=C(C(=C1)C)Cl)S(=O)(=O)N2CCCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20ClNO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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